molecular formula C18H28N2O4 B107124 (R)-Acebutolol CAS No. 68107-81-3

(R)-Acebutolol

Cat. No. B107124
CAS RN: 68107-81-3
M. Wt: 336.4 g/mol
InChI Key: GOEMGAFJFRBGGG-OAHLLOKOSA-N
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Description

This would include the IUPAC name, common names, and structural formula of the compound. The compound’s uses and applications would also be described.





  • Synthesis Analysis

    This would detail the methods and reactions used to synthesize the compound, including any catalysts or reagents required.





  • Molecular Structure Analysis

    This would involve examining the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or NMR spectroscopy.





  • Chemical Reactions Analysis

    This would involve studying the reactions the compound undergoes, including its reactivity, the conditions required for these reactions, and the products formed.





  • Physical And Chemical Properties Analysis

    This would involve studying properties like the compound’s melting and boiling points, solubility, stability, and reactivity.




  • Scientific Research Applications

    Cardiovascular Effects

    • Effects on Chronic Stable Angina Pectoris : Acebutolol, a cardioselective β-adrenergic blocking agent, demonstrated a significant decrease in the frequency of angina attacks and increased exercise capacity in patients with chronic stable angina (Dibianco et al., 1980).
    • Influence on Pharmacokinetics : Studies on acebutolol enantiomers and its metabolite diacetolol in a rat model found that gastric pH elevation through cimetidine administration does not significantly alter the pharmacokinetics of acebutolol (Mostafavi & Foster, 2003).
    • Long-term Safety and Efficacy : Over 10 years of clinical use, acebutolol has been established as a safe and well-tolerated beta-blocking agent for treating essential hypertension and cardiac arrhythmias (De Bono et al., 1985).
    • Pharmacological Profile : Acebutolol's pharmacological profile, including its hydrophilic and cardioselective properties, makes it effective in controlling blood pressure and suppressing ventricular contractions (Singh, Thoden, & Wahl, 1982).

    Antihypertensive Effect

    • Blood Pressure Management : A study examining acebutolol's antihypertensive effect in mild essential hypertension found it effective in reducing blood pressure and heart rate, with a correlation to initial plasma renin activity values (Ducrocq et al., 1975).
    • Suppression of Arrhythmia : Acebutolol effectively suppressed ventricular arrhythmia in patients, demonstrating a reduction in premature ventricular contractions without significant adverse effects on left ventricular function (Santoso et al., 1983).

    Pharmacokinetic Properties

    • Pharmacokinetics in Elderly : The pharmacokinetics of acebutolol enantiomers in elderly subjects showed that increasing age resulted in prolonged elimination half-lives of the drug's metabolites, suggesting age-related changes in drug metabolism (Piquette‐Miller et al., 1992).
    • Metabolic Effects : A study comparing the metabolic effects of acebutolol and propranolol in nondiabetic patients with angina found no significant impact on insulin secretion or lipid levels, indicating minimal metabolic disturbances (Birnbaum et al., 1983).

    Hemodynamic and Renal Effects

    • Systemic and Renal Hemodynamics : Acebutolol's effects on systemic and renal hemodynamics were studied, showing that it does not significantly change renal blood flow or glomerular filtration rate, indicating its safety in hypertensive patients with renal considerations (van den Meiracker et al., 1988).

    Comparative Studies

    • Comparison with Propranolol : Acebutolol was found to be more effective than propranolol in suppressing ventricular arrhythmias, demonstrating its superior efficacy in managing specific cardiac conditions (Platia et al., 1985).

    Safety And Hazards

    This would involve examining the compound’s toxicity, potential health effects, safety precautions needed when handling it, and its environmental impact.




  • Future Directions

    This would involve discussing potential future research directions, such as new synthesis methods, applications, or modifications of the compound.




    For a specific compound like “®-Acebutolol”, you would need to consult the relevant scientific literature. Tools like PubMed, Google Scholar, or your institution’s library resources can be very helpful for this. Please note that this is a general guide and the specific details would vary depending on the compound.


    properties

    IUPAC Name

    N-[3-acetyl-4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C18H28N2O4/c1-5-6-18(23)20-14-7-8-17(16(9-14)13(4)21)24-11-15(22)10-19-12(2)3/h7-9,12,15,19,22H,5-6,10-11H2,1-4H3,(H,20,23)/t15-/m1/s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GOEMGAFJFRBGGG-OAHLLOKOSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCC(=O)NC1=CC(=C(C=C1)OCC(CNC(C)C)O)C(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCC(=O)NC1=CC(=C(C=C1)OC[C@@H](CNC(C)C)O)C(=O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C18H28N2O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID80218303
    Record name (R)-Acebutolol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80218303
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    336.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    (R)-Acebutolol

    CAS RN

    68107-81-3
    Record name (R)-Acebutolol
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068107813
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name (R)-Acebutolol
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID80218303
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name ACEBUTOLOL, (R)-
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/856NOF5HE9
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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    Citations

    For This Compound
    32
    Citations
    BN Singh, WR Thoden, A Ward - Drugs, 1985 - Springer
    Synopsis: Acebutolol 1 is a cardioselective β-adrenoceptor blocking drug possessing both partial agonist (intrinsic sympathomimetic) and membrane stabilising activity. In hypertension, …
    Number of citations: 37 link.springer.com
    BN Singh, WR Thoden, J Wahl - Pharmacotherapy: The Journal …, 1986 - Wiley Online Library
    Acebutolol is a new hydrophilic, cardioselective beta‐adrenergic‐blocking agent that posseses partial agonist and membrane‐stabilizing activities. In the treatment of mild to moderate …
    AA Gulaid, GW Houghton, AR Boobis - Journal of Chromatography A, 1985 - Elsevier
    The HPLC system consisted of Waters auto-injector WISP 710B, M-6000 pump (Waters Assoc., Hartford, UK), Perkin-Elmer 3008 fluorescence spectrometer (Perkin-Elmer, Beaconsfield…
    Number of citations: 34 www.sciencedirect.com
    L Banoth, NS Thakur, J Bhaumik, UC Banerjee - Chirality, 2015 - Wiley Online Library
    A new chemoenzymatic route is reported to synthesize acebutolol, a selective β 1 adrenergic receptor blocking agent in enantiopure (R and S) forms. The enzymatic kinetic resolution …
    Number of citations: 12 onlinelibrary.wiley.com
    YH Wen, SS Wu, HL Wu - Journal of Liquid Chromatography & …, 1995 - Taylor & Francis
    … tion of acebutolol over the range studied; linear regression equations, y = 9.5497~ - 0.0031 (for S-acebutolol) and y = 9.7451~ - 0.0016 (for Racebutolol) were obtained with correlation …
    Number of citations: 7 www.tandfonline.com
    J Guo, J Wang, H Lin, Y Feng, H Shen… - Journal of separation …, 2019 - Wiley Online Library
    … R-acebutolol in non-aqueous capillary electrophoresis while it showed better binding to R-acebutolol in … )-β-cyclodextrin bound better to R-acebutolol in both aqueous and non-aqueous …
    NX Wang, XL Tang - Science in China Series B: Chemistry, 2009 - Springer
    … Herein, we report a convenient, practical and highly enantioselective synthesis of R-acebutolol from inexpensive starting material p-anisidine just in four steps. Enantiopure chiral …
    Number of citations: 2 link.springer.com
    MG Sankey, A Gulaid, CM Kaye - Journal of pharmacy and …, 1984 - academic.oup.com
    … There is support for this conclusion in the observation that in the patients’ plasma samples collected during chronic oral dosing with Sectral the mean (+sd) ratios of S/R acebutolol and …
    Number of citations: 25 academic.oup.com
    R Verbesselt, A Zugravu, TB Tjandramaga… - … of Chromatography B …, 1996 - Elsevier
    A method has been developed for the determination of total celiprolol (sum of enantiomers) or the enantiomers (R)-celiprolol and (S)-celiprolol in plasma by high-performance liquid …
    Number of citations: 13 www.sciencedirect.com
    T Rodgers, D Leahy, M Rowland - Journal of pharmaceutical sciences, 2005 - Elsevier
    The purpose of this research was to identify the major factors controlling the distribution of β-blockers (acebutolol, betaxolol, bisoprolol, metoprolol, oxprenolol, pindolol, propranolol and …
    Number of citations: 127 www.sciencedirect.com

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